molecular formula C12H17NO2 B1445346 Ethyl 5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate CAS No. 1346674-20-1

Ethyl 5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate

Cat. No. B1445346
M. Wt: 207.27 g/mol
InChI Key: FFRSZAKIQKRQED-UHFFFAOYSA-N
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Description

“Ethyl 5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate” is a chemical compound with the molecular formula C12H17NO2 . It is also known by other names such as “5,5-Dimethyl-1,4,5,6-tetrahydro-cyclopenta[b]pyrrole-2-carboxylic acid ethyl ester” and "ethyl 5,5-dimethyl-1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylate" .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17NO2/c1-3-14-12(13)10-7-9-6-5-8(2)11(9)15-10/h7,15H,3-6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 207.27 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.

Scientific Research Applications

1. Material Science and Non-Linear Optical Applications

Research on pyrrole derivatives, such as ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a compound related to Ethyl 5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate, indicates potential in material science. These compounds have been identified as suitable for the formation of new heterocyclic compounds and have significant non-linear optical (NLO) properties due to their high hyperpolarizability values (Singh, Rawat, & Sahu, 2014).

2. Synthesis and Characterization in Organic Chemistry

The synthesis and characterization of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, another related pyrrole compound, demonstrate its importance in organic chemistry. This compound, formed by aldol condensation, has been analyzed for its vibrational shifts, indicating dimer formation and potential in developing heterocyclic compounds like oxirane, oxazoles, and pyrazoles (Singh, Rawat, & Sahu, 2014).

3. Medicinal Chemistry and Anticancer Research

A novel ethyl ester of a pyrrole derivative showed promising in vitro anticancer and antibacterial activities. The study of such pyrrole derivatives could be crucial in developing new pharmaceutical compounds with specific antimicrobial and anticancer properties (Astakhina et al., 2016).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and IF ON SKIN: Wash with plenty of soap and water (P302+P352) .

properties

IUPAC Name

ethyl 5,5-dimethyl-4,6-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-15-11(14)9-5-8-6-12(2,3)7-10(8)13-9/h5,13H,4,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRSZAKIQKRQED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)CC(C2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate

Synthesis routes and methods

Procedure details

A 250-mL single neck round bottomed flask equipped with a magnetic stirrer and nitrogen inlet was charged with 103a (17 g, 74 mmol) in DMSO (100 mL). To the solution was added sodium azide (9.6 g, 150 mmol). The mixture was then heated to 75° C. and stirred for 8 h. After cooling to rt, H2O (100 mL) and CH2Cl2 (200 mL) were added and the organic layer was separated. The aqueous layer was extracted with CH2Cl2 (50 mL). The combined organic layers were washed with brine, dried over sodium sulfate and concentrated in vacuo. The residue was purified by column chromatography using a 100% hexane—1:1 hexane/ethyl acetate gradient to afford a 37% yield (5.7 g) of 103b.
Name
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Yield
37%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate
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Ethyl 5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate
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Ethyl 5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate
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Ethyl 5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate
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Ethyl 5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate
Reactant of Route 6
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Ethyl 5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate

Citations

For This Compound
1
Citations
JJ Crawford, AR Johnson, DL Misner, LD Belmont… - 2018 - ACS Publications
Bruton’s tyrosine kinase (Btk) is a nonreceptor cytoplasmic tyrosine kinase involved in B-cell and myeloid cell activation, downstream of B-cell and Fcγ receptors, respectively. …
Number of citations: 198 pubs.acs.org

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